molecular formula C7H8OS2 B14621193 S-ethyl thiophene-2-carbothioate CAS No. 59020-95-0

S-ethyl thiophene-2-carbothioate

Cat. No.: B14621193
CAS No.: 59020-95-0
M. Wt: 172.3 g/mol
InChI Key: PDQHXYFSXUGXLE-UHFFFAOYSA-N
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Description

S-ethyl thiophene-2-carbothioate is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted at the 2-position with a carbothioate group and an ethyl thioether moiety. It serves as a versatile intermediate in organic synthesis, particularly in glycosylation reactions and agrochemical development. Its structure combines the electron-rich thiophene system with a reactive thiocarbonyl group, enabling applications in catalysis, pharmaceuticals, and pesticide chemistry .

Properties

CAS No.

59020-95-0

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

S-ethyl thiophene-2-carbothioate

InChI

InChI=1S/C7H8OS2/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3

InChI Key

PDQHXYFSXUGXLE-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl thiophene-2-carbothioate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-ethyl thiophene-2-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

Chemistry: S-ethyl thiophene-2-carbothioate is used as a building block in the synthesis of more complex thiophene derivatives. These derivatives have applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. They are being investigated for their ability to inhibit various biological targets, including enzymes and receptors .

Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the development of insecticides. Their unique chemical properties make them suitable for various applications in material science .

Mechanism of Action

The mechanism of action of S-ethyl thiophene-2-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, S-ethyl thiophene-2-carbothioate is compared with analogous thiocarbamates, thiophene derivatives, and carbothioates.

Thiocarbamates and Carbamothioates

Key Compounds:
Compound Name Molecular Formula CAS RN Primary Use/Application
S-ethyl dipropylcarbamothioate (EPTC) C₉H₁₉NOS 759-94-4 Herbicide (soil-applied pre-emergent)
S-ethyl diisobutylthiocarbamate C₁₁H₂₃NOS 2008-41-5 Herbicide (butylate)
S-ethyl cyclohexylethylcarbamothioate C₁₃H₂₅NOS 1134-23-2 Herbicide (cycloate)
This compound C₇H₈OS₂ Not listed Glycosylation donor, agrochemical intermediate

Key Differences :

  • Reactivity : this compound exhibits superior stability in glycosylation reactions compared to aliphatic thiocarbamates like EPTC, attributed to the thiophene ring’s aromatic stabilization .
  • Applications : While aliphatic carbamothioates (e.g., EPTC, cycloate) are primarily herbicides, this compound is leveraged for synthetic chemistry due to its balanced reactivity and stereochemical control .

Thiophene Carboxylate Derivatives

Key Compounds:
Compound Name Molecular Formula CAS RN Substituent Position
Ethyl thiophene-2-carboxylate C₇H₈O₂S 2810-04-0 2-position ester
Isopropyl thiophene-2-carboxylate C₈H₁₀O₂S 111160-47-5 2-position ester
Thiophene-3-carboxylic acid C₅H₄O₂S 88-13-1 3-position carboxylic acid
This compound C₇H₈OS₂ 2-position thiocarboxylate

Key Differences :

  • Functional Group : Unlike carboxylate esters (e.g., ethyl thiophene-2-carboxylate), the thiocarboxylate group in this compound enhances nucleophilicity, making it more reactive in substitution reactions .
  • Solubility: Thiocarboxylates generally exhibit lower water solubility compared to carboxylate esters, influencing their use in non-polar reaction systems .

Phosphonothiolates and Organothiophosphates

Example Compounds:
Compound Name Molecular Formula CAS RN Application
S-2-Dipropylaminoethyl methylphosphonothionofluoridate C₉H₂₁FNOPS 28841-40-9 Neurotoxic agent (chemical weapons)
tert-Butyl S-2-diethylaminoethyl methylphosphonothiolate C₁₂H₂₇NO₂PS Research chemical

Key Differences :

  • Toxicity Profile: Phosphonothiolates are highly toxic due to their acetylcholinesterase inhibition, whereas this compound lacks significant neurotoxic activity .
  • Structural Complexity: Phosphonothiolates feature phosphorus-sulfur bonds, whereas this compound’s sulfur is part of a simpler thiocarbonyl-thiophene system .

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